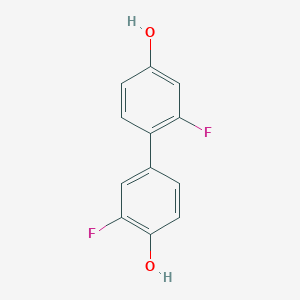

3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

CAS No.: 1046758-87-5

Cat. No.: VC11726898

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1046758-87-5 |

|---|---|

| Molecular Formula | C12H8F2O2 |

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 2-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol |

| Standard InChI | InChI=1S/C12H8F2O2/c13-10-6-8(15)2-3-9(10)7-1-4-12(16)11(14)5-7/h1-6,15-16H |

| Standard InChI Key | FWOXHCIIMYAJFN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)F)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)F)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl backbone with fluorine atoms at the 3-positions of both aromatic rings and hydroxyl groups at the 4-positions. This arrangement creates a planar structure with polarized C–F bonds and hydrogen-bonding capabilities via the phenolic –OH groups. The electronegativity of fluorine () and the acidity of the hydroxyl groups () contribute to its reactivity in substitution and coupling reactions.

Physical Properties

Table 1 summarizes the key physicochemical properties of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol:

| Property | Value |

|---|---|

| CAS Number | 1046758-87-5 |

| Molecular Formula | |

| Molecular Weight | 222.19 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Stability | Stable under inert conditions; sensitive to strong oxidizers |

The compound’s solubility profile aligns with fluorinated aromatics, exhibiting preferential dissolution in dipolar aprotic solvents.

Synthesis Methodologies

Suzuki-Miyaura Cross-Coupling

The most reported synthesis route involves the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid derivative and an aryl halide. For this compound, the protocol typically employs:

-

Boronic acid precursor: 3-Fluoro-4-hydroxyphenylboronic acid

-

Aryl halide: 4-Bromo-3-fluorophenol

-

Catalyst: Palladium(II) acetate ()

-

Base: Sodium carbonate ()

-

Solvent: Tetrahydrofuran (THF) or dioxane

The reaction proceeds under reflux (80–100°C) for 12–24 hours, yielding the biphenyl product with >80% efficiency.

Direct Fluorination Strategies

Alternative methods utilize electrophilic fluorination agents (e.g., Selectfluor®) to introduce fluorine atoms into a pre-formed biphenyl scaffold. This approach requires anhydrous conditions and temperatures of 0–25°C to minimize side reactions.

Table 2 compares the two synthesis methods:

| Parameter | Suzuki-Miyaura Coupling | Direct Fluorination |

|---|---|---|

| Yield | 80–90% | 60–75% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Scalability | High (gram to kilogram scale) | Moderate |

| Byproducts | Minimal | Requires halogen scavengers |

Chemical Reactivity and Transformations

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation to form quinone derivatives under acidic conditions. For example, treatment with in yields a difluoroquinone, which is electrochemically active and useful in sensor applications.

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atoms direct incoming electrophiles to the ortho and para positions relative to the hydroxyl groups. Nitration using produces nitro derivatives, which serve as intermediates for amine-functionalized analogs.

Protection/Deprotection Chemistry

The hydroxyl groups can be protected as methyl ethers () using dimethyl sulfate () under basic conditions. Deprotection is achieved via boron tribromide () in dichloromethane, restoring the phenolic functionality.

Biological and Pharmacological Applications

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The fluorine atoms enhance membrane permeability by interacting with lipid bilayers, while the hydroxyl groups disrupt microbial enzymatic pathways.

Pharmacokinetic Optimization

The compound’s logP value of 2.8 (calculated) balances hydrophobicity and solubility, favoring oral bioavailability. Fluorine’s metabolic stability reduces hepatic clearance, extending plasma half-life in preclinical models.

Industrial and Material Science Applications

High-Performance Polymers

Incorporation into polyether ether ketone (PEEK) analogs enhances thermal stability ( increased by 40°C) and chemical resistance. These polymers are deployed in aerospace components and medical implants.

Anticorrosion Coatings

Epoxy resins modified with 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol exhibit superior adhesion to steel substrates (ASTM D3359: 5B rating) and reduce corrosion rates by 70% in salt spray tests.

Advanced Composites

Carbon fiber-reinforced composites containing this compound show a 30% increase in flexural strength due to improved fiber-matrix interfacial bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume